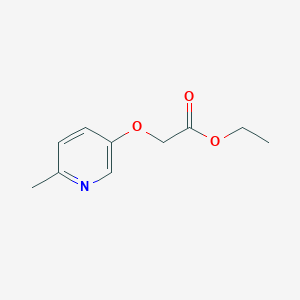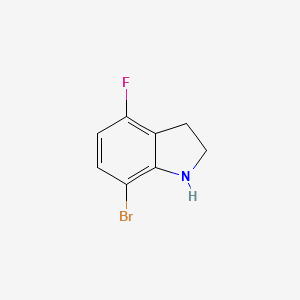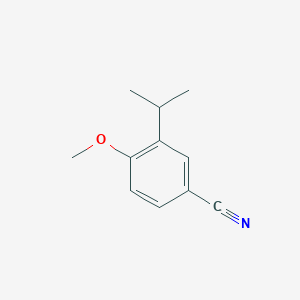
Cerium(3+) triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) triiodide, also known as cerium(III) iodide, is a chemical compound composed of cerium cations and iodide anions. It has the chemical formula CeI₃ and appears as a yellow solid. This compound is part of the lanthanide series and is known for its unique properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(3+) triiodide can be synthesized through the direct reaction of cerium metal with iodine. The reaction is typically carried out by heating the reactants: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ]
Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in controlled environments to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where cerium is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where cerium is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used.
Reducing Agents: Hydrogen gas, metals like zinc, and other reducing agents are commonly used.
Solvents: Reactions are often carried out in solvents like water, acetone, or other organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield cerium(IV) compounds, while reduction may produce cerium(II) compounds .
Aplicaciones Científicas De Investigación
Cerium(3+) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of organocerium compounds.
Biology: Research into its potential biological activities and interactions is ongoing.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: this compound is used in the production of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of cerium(3+) triiodide involves its ability to participate in redox reactions. Cerium can switch between different oxidation states, which allows it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Cerium(3+) chloride (CeCl₃)
- Cerium(3+) bromide (CeBr₃)
- Lanthanum(3+) iodide (LaI₃)
Comparison: Cerium(3+) triiodide is unique due to its specific reactivity and applications. Compared to cerium(3+) chloride and cerium(3+) bromide, this compound has different solubility and reactivity profiles. Lanthanum(3+) iodide, while similar in structure, has different electronic properties due to the different lanthanide element .
Propiedades
Fórmula molecular |
CeI3 |
|---|---|
Peso molecular |
520.829 g/mol |
Nombre IUPAC |
cerium(3+);triiodide |
InChI |
InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 |
Clave InChI |
ZEDZJUDTPVFRNB-UHFFFAOYSA-K |
SMILES canónico |
[I-].[I-].[I-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(cyanomethyl)sulfamoyl]benzoate](/img/structure/B8800356.png)








![5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8800424.png)

